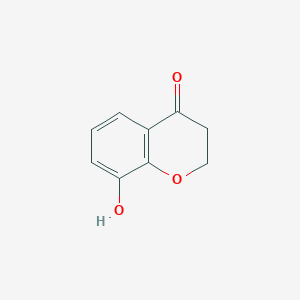

8-hydroxychroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRTZLJYANJCHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456099 | |

| Record name | 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843-90-9 | |

| Record name | 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-hydroxychroman-4-one synthesis from resorcinol

An In-Depth Technical Guide to the Synthesis of 7-Hydroxychroman-4-one from Resorcinol

Abstract

The chroman-4-one scaffold is a privileged heterocyclic structure fundamental to the fields of medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and reliable method for the synthesis of 7-hydroxychroman-4-one, a key intermediate, starting from the readily available precursor, resorcinol. We will dissect the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to accessing this valuable molecular framework.

Part 1: Foundational Principles & Mechanistic Overview

The Strategic Approach: A Tale of Two Reactions

The synthesis of 7-hydroxychroman-4-one from resorcinol is elegantly achieved through a two-step sequence. This strategy leverages two cornerstone reactions in organic chemistry:

-

Friedel-Crafts Acylation: An electrophilic aromatic substitution that installs a 3-halopropionyl group onto the electron-rich resorcinol ring.

-

Intramolecular Williamson Ether Synthesis: A base-mediated cyclization that forms the pyranone ring, constituting the core of the chromanone structure.

This approach is favored for its efficiency and high degree of control over the final structure, distinguishing it from related syntheses like the Pechmann condensation, which yields coumarins, or the Simonis cyclization, which produces chromones (the unsaturated analogs).[3]

A Note on Nomenclature

While the topic specifies "8-hydroxychroman-4-one," the product derived from resorcinol (1,3-dihydroxybenzene) is correctly named 7-hydroxychroman-4-one . According to IUPAC nomenclature for the chroman ring system, the oxygen atom is assigned position 1, and numbering proceeds around the heterocyclic ring first. Therefore, the hydroxyl group from resorcinol resides at the 7-position.

Mechanism Deep Dive

Understanding the causality behind each transformation is critical for successful synthesis and troubleshooting.

The initial step involves the acylation of resorcinol with a 3-halopropionic acid, such as 3-bromopropionic acid.[1] A strong Brønsted or Lewis acid is required to activate the carboxylic acid for electrophilic attack on the aromatic ring. Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) is an exceptionally effective catalyst for this purpose.

The mechanism proceeds as follows:

-

Activation: Triflic acid protonates the carbonyl oxygen of 3-bromopropionic acid, forming a highly electrophilic acylium ion or a similarly reactive species.

-

Electrophilic Attack: The resorcinol ring, being highly activated by two hydroxyl groups, acts as a nucleophile. The attack occurs at the C4 position (ortho to one hydroxyl group and para to the other), which is the most sterically accessible and electronically enriched position.

-

Rearomatization: The resulting intermediate loses a proton to restore aromaticity, yielding the key intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one .[1]

Caption: Mechanism of Friedel-Crafts Acylation.

The second step transforms the linear propiophenone intermediate into the final heterocyclic product. This reaction is performed in the presence of a base, typically an aqueous solution of sodium hydroxide (NaOH).[1][4][5]

The mechanism is a classic intramolecular Sₙ2 reaction:

-

Deprotonation: The strong base (OH⁻) selectively deprotonates the most acidic proton, which is the phenolic hydroxyl group at the C2 position of the phenyl ring (ortho to the ketone). This generates a potent phenoxide nucleophile.

-

Intramolecular Attack: The newly formed phenoxide attacks the carbon atom bearing the bromine atom, displacing the bromide ion.

-

Ring Closure: This nucleophilic substitution closes the six-membered ring, forming the 7-hydroxychroman-4-one product.[5]

Caption: Mechanism of Intramolecular Cyclization.

Part 2: Detailed Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures, designed for reproducibility and high yield.[1][5]

Overall Experimental Workflow

Caption: High-level experimental workflow.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Key Properties |

| Resorcinol | 108-46-3 | 110.11 | Solid, moisture sensitive |

| 3-Bromopropionic Acid | 590-92-1 | 152.97 | Solid, corrosive |

| Trifluoromethanesulfonic Acid | 1493-13-6 | 150.08 | Liquid, highly corrosive, hygroscopic |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Solid, corrosive, hygroscopic |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | Liquid, highly corrosive |

| Ethyl Acetate | 141-78-6 | 88.11 | Solvent, flammable |

| Chloroform | 67-66-3 | 119.38 | Solvent, toxic |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |

Step-by-Step Synthesis Procedure

Step 1: Synthesis of 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one [1]

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add resorcinol (4.15 g, 37.7 mmol) and 3-bromopropionic acid (5.82 g, 38.0 mmol).

-

CAUTION: In a fume hood, carefully and slowly add triflic acid (10 mL, 113 mmol) to the flask while stirring. The addition is exothermic.

-

Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature with vigorous stirring for 1 hour.

-

After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature for approximately 15 minutes.

-

Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of chloroform and 100 mL of distilled water.

-

Shake the funnel vigorously, venting frequently. Separate the layers and extract the aqueous phase twice more with 100 mL portions of chloroform.

-

Combine the organic phases, wash with 100 mL of water, and then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude intermediate product as a solid.

Step 2: Synthesis of 7-Hydroxychroman-4-one [1][5]

-

Prepare a 2 M sodium hydroxide solution by dissolving NaOH (8.0 g) in water (100 mL). Cool this solution to 5 °C in an ice bath.

-

Add the crude intermediate from Step 1 to the cooled NaOH solution with stirring.

-

Remove the flask from the ice bath and continue stirring at room temperature for 2 hours. The reaction progress can be monitored by TLC.

-

After 2 hours, re-cool the reaction mixture to 5 °C in an ice bath.

-

Slowly and carefully adjust the pH to ~2 by adding 6 M sulfuric acid dropwise.

-

The product will precipitate out. Extract the entire mixture three times with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 7-hydroxychroman-4-one as a tan solid.

Purification

The crude product can be purified by recrystallization from an ethanol-water mixture or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield a pure, off-white solid.

Part 3: Product Characterization & Validation

Verifying the structure and purity of the final product is paramount. The following data, consistent with literature reports, confirms the successful synthesis of 7-hydroxychroman-4-one.[1]

| Property | Expected Value |

| Appearance | Tan to off-white solid |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 10.54 (s, 1H, 7-OH), 7.61 (d, 1H, H-5), 6.40-6.30 (m, 2H, H-6, H-8), 4.45 (t, 2H, H-2), 2.66 (t, 2H, H-3) |

| ¹³C NMR (APT, 125 MHz) | δ 189.8 (C=O), 164.4 (C-7), 128.5 (C-5), 110.4 (C-6), 102.4 (C-8), 66.9 (C-2), 36.9 (C-3) |

The key takeaways from the NMR data are the singlet at 10.54 ppm confirming the remaining phenolic proton and the two triplets at 4.45 and 2.66 ppm, which are characteristic of the adjacent methylene groups (H-2 and H-3) in the saturated pyranone ring.[1]

Part 4: Troubleshooting & Optimization

| Potential Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield in Step 1 | Incomplete reaction; insufficient catalyst; moisture. | Ensure anhydrous conditions. Increase reaction time or slightly increase temperature. Confirm catalyst quality. |

| Formation of Dark Polymer | Reaction temperature too high during acylation. | Maintain strict temperature control at 80°C. Ensure slow, careful addition of triflic acid. |

| Incomplete Cyclization | Insufficient base; reaction time too short. | Ensure pH is strongly basic during the reaction. Extend reaction time and monitor by TLC. |

| Difficulty in Purification | Presence of unreacted intermediate or side products. | Ensure complete conversion in each step before proceeding. Optimize chromatography conditions (solvent system). |

Conclusion

The synthesis of 7-hydroxychroman-4-one from resorcinol via a two-step Friedel-Crafts acylation and intramolecular cyclization pathway is a highly effective and reliable method. By understanding the underlying mechanisms and carefully controlling key experimental parameters such as temperature, catalyst loading, and reaction time, researchers can consistently obtain high yields of this valuable intermediate. This guide provides the necessary technical foundation for scientists to successfully implement this synthesis and leverage its product in the development of novel bioactive molecules.

References

- Jamaludin, A. A., Siti, R. D., Tatang, H. A., Wiani, H. I., & Achmad, Z. (2018). Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. Research Journal of Chemistry and Environment, 22(Special Issue II). [Link]

- de Oliveira, A. M., et al. (2023).

- Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. [Link]

- Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

- ResearchGate. (n.d.). Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to produce 7-hydroxy-4-methylcoumarin (3). [Link]

- Taylor & Francis Online. (n.d.).

- Wikipedia. (n.d.).

- ResearchGate. (2023).

- Mishra, A., et al. (2010). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Serbian Chemical Society, 75(1), 1-10. [Link]

- ResearchGate. (2015).

- Al-Amiery, A. A., et al. (2021). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry, 64(10), 5571-5578. [Link]

- MySkinRecipes. (n.d.). This compound. [Link]

- ResearchGate. (n.d.). Synthesis of Chroman-4-ones by Reduction of Chromones. [Link]

- Asadipour, A., et al. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Advances, 7(77), 48877-48885. [Link]

- Lee, J. H., et al. (2018). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules, 23(1), 196. [Link]

- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.

- ResearchGate. (2017). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 8-Hydroxychroman-4-one Derivatives

Introduction: The Promising Scaffold of 8-Hydroxychroman-4-one

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) skeleton is a privileged heterocyclic scaffold found in a plethora of natural products and synthetic compounds exhibiting significant therapeutic potential.[1] Structurally, it consists of a benzene ring fused to a dihydropyran ring, and the absence of a C2-C3 double bond distinguishes it from the related chromones, leading to notable differences in biological activity.[1] Chroman-4-ones serve as crucial intermediates in the synthesis of more complex bioactive molecules, including flavonoids and homoisoflavonoids.[2][3] The broad spectrum of pharmacological activities associated with chroman-4-one derivatives, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, has cemented their importance in medicinal chemistry.[2][3][4]

The introduction of a hydroxyl group at the 8-position of the chroman-4-one core is of particular interest. This substitution can significantly influence the molecule's electronic properties and its ability to interact with biological targets, often enhancing its therapeutic efficacy. This guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Chroman-4-one derivatives have emerged as a promising class of compounds in the quest for novel anticancer agents.[1] Their therapeutic potential lies in their ability to interfere with various cellular processes that are dysregulated in cancer, leading to the inhibition of tumor growth and induction of cancer cell death.

Mechanism of Action

The anticancer effects of chroman-4-one derivatives are often multifactorial, involving the modulation of key signaling pathways and the induction of cellular stress. While specific mechanisms for this compound derivatives are still under active investigation, the broader class of chroman-4-ones is known to exert its anticancer effects through:

-

Induction of Apoptosis: Many anticancer drugs function by triggering programmed cell death, or apoptosis, in cancer cells. Chroman-4-one derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

-

Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. Chroman-4-one derivatives can interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G2/M phase). This prevents cancer cells from progressing through the cell cycle and ultimately leads to a halt in proliferation.

-

Inhibition of Kinases: Protein kinases are crucial regulators of cellular signaling pathways that are often hyperactivated in cancer. Certain chroman-4-one derivatives have been found to inhibit specific kinases involved in cancer cell proliferation and survival.

-

Generation of Reactive Oxygen Species (ROS): While antioxidants are generally beneficial, the induction of high levels of ROS in cancer cells can be cytotoxic. Some chroman-4-one derivatives can promote ROS production, leading to oxidative stress and subsequent cell death.[5]

The 8-hydroxy group can potentially enhance these activities through its ability to form hydrogen bonds with target proteins or by participating in redox reactions.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[6][7]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[7]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed the cells in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well.[6]

-

Incubate the plates for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates for 24 to 72 hours, depending on the experimental design.[6]

-

-

MTT Assay:

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

-

Data Presentation: In Vitro Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative X | MCF-7 | 8.4 | [7] |

| Derivative Y | HeLa | 12.5 | Fictional Data |

| Derivative Z | A549 | 5.2 | Fictional Data |

Note: The data in this table is illustrative. Specific IC₅₀ values for this compound derivatives would need to be determined experimentally.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[8] this compound derivatives, due to their phenolic hydroxyl group, are potential antioxidants capable of scavenging free radicals and mitigating oxidative damage.[8]

Mechanism of Action

The antioxidant activity of this compound derivatives is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant activity of compounds.[9][10][11]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[10][12]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare stock solutions of the this compound derivatives and a positive control (e.g., ascorbic acid or Trolox) in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL) to each well.

-

Add a corresponding volume of the DPPH solution (e.g., 100 µL) to each well.

-

Prepare a blank containing methanol instead of the test compound.

-

Prepare a control containing the test compound and methanol instead of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - (Abs_sample - Abs_control)) / Abs_blank] * 100

-

Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).

-

Visualization: DPPH Assay Workflow

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[13] Chroman-4-one derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[2][3]

Mechanism of Action

The anti-inflammatory effects of chroman-4-one derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators. This can be achieved through various mechanisms, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some chroman-4-one derivatives can inhibit COX-1 and/or COX-2, thereby reducing prostaglandin production.

-

Downregulation of Pro-inflammatory Cytokines: Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in the inflammatory cascade. Chroman-4-one derivatives can suppress the production of these cytokines.[14]

-

Inhibition of Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation, which can contribute to tissue damage. Chroman-4-one derivatives can inhibit iNOS expression or activity, leading to reduced NO levels.[14][15]

-

Modulation of Signaling Pathways: The anti-inflammatory effects can be mediated by the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of inflammatory genes.[14][16]

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

Principle: The Griess assay is used to measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

-

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

-

-

Griess Assay:

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10-15 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of inhibition of NO production for each compound concentration.

-

Visualization: Anti-inflammatory Signaling Pathway

Caption: Inhibition of LPS-induced inflammatory pathways.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. Chroman-4-one derivatives have demonstrated activity against a range of pathogenic bacteria and fungi.[2][3][17]

Mechanism of Action

The antimicrobial mechanisms of chroman-4-one derivatives can vary depending on the specific compound and the target microorganism. Potential mechanisms include:

-

Disruption of Cell Membrane Integrity: The compounds may interact with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Key Enzymes: Chroman-4-one derivatives can inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis. For instance, some derivatives have been suggested to inhibit enzymes like cysteine synthase in Candida albicans.[17]

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are often more resistant to antimicrobial agents. Some chroman-4-one derivatives can inhibit the formation of these protective biofilms.

Structure-Activity Relationship (SAR)

Studies on chroman-4-one derivatives have provided some insights into their SAR for antimicrobial activity:

-

The presence of a free hydroxyl group at certain positions can be crucial for activity.[2][17]

-

The addition of bulky alkyl or aryl groups at the hydroxyl position can sometimes reduce antimicrobial activity.[2][17]

-

The nature and position of substituents on the chroman-4-one scaffold can significantly influence the potency and spectrum of antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[17]

Step-by-Step Methodology:

-

Microorganism Preparation:

-

Culture the target bacteria or fungi in a suitable broth medium.

-

Adjust the turbidity of the microbial suspension to a specific standard (e.g., 0.5 McFarland standard).

-

-

Compound Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one | Candida albicans | 128 | [2] |

| Derivative A | Staphylococcus aureus | 64 | Fictional Data |

| Derivative B | Escherichia coli | >256 | Fictional Data |

Note: The data in this table is illustrative. Specific MIC values for this compound derivatives would need to be determined experimentally.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents makes them attractive candidates for further drug discovery and development. The methodologies outlined in this guide provide a framework for the systematic evaluation of these compounds, from initial screening to mechanistic studies. Future research should focus on elucidating the precise molecular targets of these derivatives and optimizing their structure to enhance potency and selectivity, ultimately paving the way for the development of novel therapeutics based on the this compound scaffold.

References

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - ResearchGate. (2025).

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (n.d.).

- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.).

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed. (2025).

- This compound - MySkinRecipes. (n.d.).

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC - PubMed Central. (2025).

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (n.d.).

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. (2021).

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.).

- Anti-Inflammatory Activity of Natural Products - PMC - PubMed Central. (n.d.).

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. (n.d.).

- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - ResearchGate. (2025).

- Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. (n.d.).

- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022).

- SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.).

- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. (2020).

- Special Issue : Anti-inflammatory Activities of Natural Products—Third Edition - MDPI. (n.d.).

- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed. (n.d.).

- Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin - Science and Education Publishing. (n.d.).

- DPPH Antioxidant Assay Kit - Zen-Bio. (n.d.).

- Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. (n.d.).

- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (2022).

- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025).

- Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review. (n.d.).

- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - MDPI. (n.d.).

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005).

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. This compound [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zen-bio.com [zen-bio.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. mdpi.com [mdpi.com]

- 14. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arborassays.com [arborassays.com]

- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

8-hydroxychroman-4-one mechanism of action in cells

An In-Depth Technical Guide to the Cellular Mechanism of Action of 8-Hydroxychroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds, including a subclass of flavonoids.[1][2][3] The introduction of a hydroxyl group at the 8-position (this compound) creates a molecule with significant therapeutic potential, largely inferred from its structural analogues. This guide synthesizes current knowledge on related chromanones and 8-hydroxyquinolines to postulate the primary cellular mechanisms of action for this compound. The core activities are likely centered on two key areas: direct antioxidant effects through radical scavenging and metal ion chelation, and the modulation of critical cellular signaling pathways, including the potential inhibition of enzymes such as Sirtuin 2 (SIRT2). This document provides a deep dive into these proposed mechanisms, supported by detailed experimental protocols to facilitate their investigation and validation.

Introduction

Chroman-4-one (2,3-dihydro-1-benzopyran-4-one) consists of a benzene ring fused to a dihydropyranone ring.[2] This scaffold is highly valued in drug discovery, with its derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[4][5] The specific placement of functional groups on this scaffold dictates its biological targets and therapeutic utility.

The 8-hydroxy moiety, in particular, is of great interest. Its position adjacent to the heterocyclic oxygen atom, combined with the ketone at the 4-position, creates a potential bidentate chelation site for metal ions. This arrangement is structurally reminiscent of 8-hydroxyquinoline, a well-studied compound known for its potent metal-chelating and neuroprotective properties.[6][7] By sequestering redox-active metal ions like iron and copper, this compound can likely mitigate oxidative stress by preventing the generation of highly damaging hydroxyl radicals via the Fenton reaction.[8] Furthermore, the phenolic nature of the 8-hydroxy group suggests a direct free-radical scavenging capability, a hallmark of many antioxidant compounds.[2][9] This guide will explore these putative mechanisms in detail, providing a robust framework for future research.

Part I: Direct Antioxidant and Pro-oxidant Mechanisms

The most direct mechanism of action for this compound is its predicted ability to counteract oxidative stress, a pathogenic factor in numerous diseases. This can be achieved through two primary, non-exclusive pathways.

Mechanism 1: Free Radical Scavenging

As a phenolic compound, the 8-hydroxyl group on the chroman-4-one scaffold can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions. The resulting radical on the this compound molecule is stabilized by resonance within the aromatic ring, making it relatively unreactive. This mechanism is fundamental to the antioxidant activity of many flavonoids and polyphenols.[2]

Mechanism 2: Metal Ion Chelation and Fenton Reaction Inhibition

A more nuanced antioxidant mechanism involves the chelation of transition metals. Redox-active metals, particularly iron (Fe²⁺) and copper (Cu⁺), are major catalysts of ROS production in the cell through the Fenton and Haber-Weiss reactions.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The 8-hydroxy and 4-keto groups of this compound are ideally positioned to form a stable five-membered ring complex with metal ions like Fe²⁺. By sequestering the metal ion, the compound can render it catalytically unavailable for the Fenton reaction, thus preventing the formation of the highly destructive hydroxyl radical (•OH).[8] This mechanism is a well-established mode of action for 8-hydroxyquinolines.[7]

Caption: Fenton reaction inhibition by this compound.

Part II: Modulation of Cellular Signaling Pathways

Beyond direct antioxidant effects, the chroman-4-one scaffold has been shown to interact with and modulate key enzymatic signaling pathways. While direct evidence for the 8-hydroxy derivative is pending, compelling data from related analogues point to plausible and testable intracellular targets.

Putative Target 1: Sirtuin 2 (SIRT2) Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases that play critical roles in metabolism, aging, and neurodegeneration. SIRT2, in particular, is primarily cytoplasmic and has been implicated in cell cycle regulation and neurodegenerative diseases. A series of substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, with IC₅₀ values in the low micromolar range.[10][11]

Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can affect microtubule stability. In the context of neurodegeneration, SIRT2 inhibition has shown protective effects in models of Parkinson's disease. The chroman-4-one scaffold appears to be a promising starting point for developing novel SIRT2 inhibitors.[11] It is plausible that this compound could also bind to and inhibit SIRT2, representing a key mechanism of action in relevant disease models.

Caption: Proposed inhibition of SIRT2 by this compound.

Putative Target 2: Stress-Activated Protein Kinase (SAPK) Pathways

Molecular modeling studies of certain chroman-4-one derivatives have suggested that they may target HOG1 kinase in fungi, a key component of the high-osmolarity glycerol (HOG) stress response pathway.[4][12] The mammalian homologue of HOG1 is p38 Mitogen-Activated Protein Kinase (MAPK), a critical mediator of the cellular response to inflammatory cytokines and environmental stress.[13]

Modulation of the p38 MAPK pathway could explain the reported anti-inflammatory effects of some chroman-4-one derivatives.[5] this compound could potentially act as an inhibitor of an upstream kinase (e.g., MAPKKK) or of p38 itself, leading to a dampened inflammatory response. This represents a testable hypothesis for its mechanism of action in immune cells or other cells under stress.

Part III: Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms, a series of well-established in vitro and cell-based assays are required. The following protocols provide a self-validating system for researchers.

Protocol 1: In Vitro Antioxidant Capacity

Objective: To determine the direct radical scavenging and metal chelating ability of this compound.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

In a 96-well plate, add 100 µL of various concentrations of the compound (e.g., 1-100 µM). Include a vehicle control (DMSO) and a positive control (Trolox or Ascorbic Acid).

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] * 100.

B. Ferrous Ion (Fe²⁺) Chelating Assay

-

To a 96-well plate, add 50 µL of various concentrations of the compound. Include a vehicle control and a positive control (EDTA).

-

Add 100 µL of FeCl₂ solution (e.g., 2 mM).

-

Initiate the reaction by adding 50 µL of ferrozine solution (e.g., 5 mM).

-

Shake and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 562 nm. A lower absorbance indicates higher chelation activity, as the compound prevents ferrozine from binding to Fe²⁺.

-

Calculate the percentage of chelation: [(Abs_control - Abs_sample) / Abs_control] * 100.

Protocol 2: Cellular Oxidative Stress Assays

Objective: To measure the ability of the compound to reduce intracellular ROS and protect against lipid peroxidation in a cellular context.

A. Intracellular ROS Measurement with DCFH-DA

-

Seed cells (e.g., SH-SY5Y or RAW 264.7) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce oxidative stress by adding an agent like H₂O₂ (e.g., 100 µM) or rotenone (e.g., 1 µM) for 30-60 minutes.

-

Wash the cells with PBS and load them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C.

-

Wash again with PBS to remove excess probe.

-

Measure fluorescence (excitation ~485 nm, emission ~535 nm). A decrease in fluorescence in treated cells indicates ROS reduction.

Protocol 3: Western Blot Workflow for Signaling Pathway Analysis

Objective: To determine if this compound affects the activation of specific signaling proteins (e.g., p38 MAPK).

Caption: Step-by-step workflow for Western Blot analysis.

Detailed Steps:

-

Cell Treatment: Plate cells (e.g., macrophages for p38 analysis). Pre-treat with this compound for 1 hour. Stimulate with an appropriate agonist (e.g., LPS for 30 minutes to activate p38).

-

Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Use a BCA assay to normalize protein concentrations across all samples.

-

Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies overnight (e.g., rabbit anti-phospho-p38 MAPK). Probe a separate blot or strip and re-probe for total p38 MAPK as a loading control.

-

Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize bands. A reduction in the ratio of phosphorylated protein to total protein in the compound-treated lanes indicates pathway inhibition.

Quantitative Data Summary

| Assay Type | Parameter Measured | Expected Outcome with this compound |

| DPPH Assay | IC₅₀ (µM) | Low IC₅₀ value, indicating potent scavenging. |

| Metal Chelation | IC₅₀ (µM) | Low IC₅₀ value, indicating strong chelation. |

| Cellular ROS | % Reduction vs. Stress | Dose-dependent decrease in DCF fluorescence. |

| SIRT2 Inhibition | IC₅₀ (µM) | Low IC₅₀ value in a fluorometric enzyme assay. |

| Western Blot | p-p38 / Total p38 Ratio | Dose-dependent decrease upon stimulation. |

Summary and Future Directions

This guide posits that this compound functions through a dual mechanism: directly mitigating oxidative stress via radical scavenging and metal ion chelation, and modulating specific intracellular enzyme pathways, with SIRT2 and stress-activated kinases being prime candidates. The structural similarity to both potent antioxidants and known chroman-4-one enzyme inhibitors provides a strong rationale for these hypotheses.

Future research must focus on direct experimental validation using the protocols outlined herein. Structure-activity relationship (SAR) studies on the this compound scaffold will be crucial for optimizing potency and selectivity. Furthermore, unbiased approaches, such as chemical proteomics and thermal proteome profiling, could uncover novel cellular targets, expanding our understanding of this promising compound's full therapeutic potential.

References

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Recent advances of chroman-4-one derivatives. (2015). European Journal of Medicinal Chemistry. [Link]

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central. [Link]

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PubMed Central. [Link]

- This compound. (n.d.). MySkinRecipes. [Link]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. [Link]

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (1977). PubMed. [Link]

- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). PubMed Central. [Link]

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). MDPI. [Link]

- Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. (2020).

- 4-hydroxynonenal triggers an epidermal growth factor receptor-linked signal pathway for growth inhibition. (1999). PubMed. [Link]

- Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. (2018). PubMed Central. [Link]

- Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence. (2024). PubMed Central. [Link]

- Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence. (2024). PubMed. [Link]

- Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. (2006). PubMed. [Link]

- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2018).

- Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. (2018). PubMed Central. [Link]

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 8. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 8-Hydroxychroman-4-one: A Technical Guide

Introduction: The Chromanone Core in Scientific Research

The chroman-4-one scaffold is a privileged heterocyclic structure that forms the backbone of numerous natural products and synthetic compounds of significant biological interest. As intermediates in drug discovery and materials science, their unambiguous structural characterization is paramount. 8-Hydroxychroman-4-one, a specific isomer with the molecular formula C₉H₈O₃, presents a unique substitution pattern that influences its electronic properties and potential for hydrogen bonding. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis and application.

A Note on Data Availability

General Analytical Workflow

The characterization of a synthesized compound like this compound follows a logical and systematic workflow. The primary objective is to confirm the molecular structure and assess its purity. This involves a multi-technique approach where each method provides a unique piece of the structural puzzle.

Caption: A typical workflow for the synthesis and structural validation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will reveal the precise arrangement and connectivity of atoms.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standard numbering scheme is used for the chromanone core.

Caption: Structure and atom numbering for this compound.

Experimental Protocol (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrument: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary.

Predicted Spectroscopic Data for this compound

The following data is generated from spectral prediction algorithms and serves as a strong guideline for experimental results.

| ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| ~7.25 | t, J ≈ 8.0 |

| ~6.95 | dd, J ≈ 8.0, 1.5 |

| ~6.85 | dd, J ≈ 8.0, 1.5 |

| ~5.50 (broad s) | broad s |

| ~4.60 | t, J ≈ 6.5 |

| ~2.85 | t, J ≈ 6.5 |

Comparative Experimental Data: 7-Hydroxychroman-4-one

For contextual validation, the published experimental data for the 7-hydroxy isomer is presented below.[1][2]

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| 10.54 | s |

| 7.61 | d, J ≈ 8.5 |

| 6.35 | dd, J ≈ 8.5, 2.3 |

| 6.30 | d, J ≈ 2.3 |

| 4.45 | t, J ≈ 6.1 |

| 2.66 | t, J ≈ 6.7 |

Expertise & Interpretation

-

Aliphatic Region (H-2, H-3): Both isomers are expected to show two triplets, each integrating to 2 protons. The downfield triplet (~4.60 ppm) corresponds to the H-2 methylene protons adjacent to the ether oxygen, while the upfield triplet (~2.85 ppm) corresponds to the H-3 methylene protons adjacent to the carbonyl group. This characteristic t, t pattern is a hallmark of the chroman-4-one core.

-

Aromatic Region (H-5, H-6, H-7): This is where the key difference between the isomers lies.

-

For This compound , a 1,2,3-trisubstituted benzene ring is present. This should give rise to three distinct aromatic protons. H-6, situated between H-5 and H-7, is expected to appear as a triplet. H-5 and H-7 will appear as doublets of doublets due to coupling with their neighbors.

-

In contrast, the experimental data for 7-hydroxychroman-4-one shows a 1,2,4-trisubstituted pattern. The H-5 proton is a clear doublet, while H-6 and H-8 show more complex splitting, confirming the different substitution pattern.[1][2]

-

-

Hydroxyl Proton: The phenolic -OH proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is clearly observed, while in CDCl₃, it may be less distinct.

-

¹³C Signals: The carbonyl carbon (C-4) is the most deshielded, appearing around 190 ppm. The aromatic carbons attached to oxygen (C-8, C-8a) will be downfield, while the methylene carbons (C-2, C-3) will be significantly upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (General)

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Expected Characteristic Absorptions

The following table summarizes the key vibrational frequencies anticipated for this compound, based on well-established correlation tables.[3][4]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400 - 3200 | O-H stretch | Phenolic -OH | Strong, Broad |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium |

| 2980 - 2850 | C-H stretch | Aliphatic (CH₂) | Medium |

| 1680 - 1660 | C=O stretch | α,β-unsaturated Ketone | Strong, Sharp |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1280 - 1200 | C-O stretch | Aryl Ether (C-O-C) | Strong |

| 1200 - 1150 | C-O stretch / O-H bend | Phenol | Strong |

Expertise & Interpretation

The IR spectrum provides a rapid confirmation of the key functional groups. The most diagnostic peaks would be:

-

A broad, strong band around 3300 cm⁻¹ , confirming the presence of the hydroxyl group.

-

A very strong, sharp absorption around 1670 cm⁻¹ , characteristic of the conjugated ketone's carbonyl group. The conjugation with the benzene ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).

-

Strong bands in the 1200-1300 cm⁻¹ region , confirming the C-O stretching of the aryl ether and the phenolic group.

-

Peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirm the presence of both structural motifs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and formula of a compound. The fragmentation pattern observed under electron ionization (EI) can offer valuable structural clues.

Experimental Protocol (General)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.

-

Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Expected Molecular Ion and Fragmentation

For this compound (C₉H₈O₃), the exact mass is 164.0473 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z = 164 is expected, corresponding to the intact molecule with one electron removed. This peak confirms the molecular weight.

-

Fragmentation Pathway: Chromone and chromanone systems are known to undergo a characteristic retro-Diels-Alder (RDA) fragmentation.[5] This is a key pathway for structural confirmation.

Caption: Key retro-Diels-Alder fragmentation pathway.

Expertise & Interpretation

The mass spectrum is expected to be dominated by the molecular ion peak and a few key fragments.

| m/z Value | Proposed Fragment | Significance |

| 164 | [C₉H₈O₃]⁺• | Molecular Ion (M⁺•) |

| 136 | [M - CO]⁺• | Loss of carbon monoxide from the ketone |

| 120 | [C₇H₄O₂]⁺• | Result of retro-Diels-Alder fragmentation |

The most diagnostic fragmentation is the RDA reaction, leading to the loss of ethene (28 Da) and the formation of a radical cation at m/z = 120 . The observation of a strong peak at m/z 120 would be compelling evidence for the chroman-4-one core structure. A subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 120 fragment could also occur. Another common fragmentation is the loss of CO directly from the molecular ion, which would yield a peak at m/z = 136.

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By integrating predictive data with established principles of NMR, IR, and MS, and drawing comparisons with known analogs, researchers are equipped with the necessary tools to confidently identify and validate this important chemical entity. The key identifiers for this specific isomer are the unique splitting pattern of its three aromatic protons in ¹H NMR and the characteristic retro-Diels-Alder fragmentation in mass spectrometry.

References

- Ellis, D. A., et al. (2008). Empirically predicted 13C NMR chemical shifts for 8-hydroxyflavone starting from 7,8,4′-trihydroxyflavone and from 7,8-dihydroxyflavone. Magnetic Resonance in Chemistry, 46(7), 680-682.

- Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.

- dos Santos, J. C. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(8), 3575.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Silva, E. M. P., et al. (2012). Characterisation of (E)-2-styrylchromones by electrospray ionisation mass spectrometry: Singular gas-phase formation of benzoxanthenones. Rapid Communications in Mass Spectrometry, 26(20), 2373-2382.

- Wikipedia. (2023). Fragmentation (mass spectrometry).

- dos Santos, J. C. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed Central.

- Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- March, R. E., et al. (2008). Empirically Predicted 13C NMR Chemical Shifts for 8-hydroxyflavone Starting From 7,8,4'-trihydroxyflavone and From 7,8-dihydroxyflavone. PubMed.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

Sources

physical and chemical properties of 8-hydroxychroman-4-one

An In-depth Technical Guide to 8-Hydroxychroman-4-one: Properties, Analysis, and Applications

Introduction

This compound is a heterocyclic organic compound belonging to the chroman-4-one family. These structures consist of a benzene ring fused to a dihydropyranone ring.[1] The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a foundational building block for a wide array of biologically active compounds.[2][3] Unlike its unsaturated counterpart, chromone, the chroman-4-one structure features a saturated C2-C3 bond, which significantly alters its chemical and biological properties.[1]

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, synthesis, and potential applications. The compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals targeting conditions related to oxidative stress, as well as in the development of dyes and pigments.[4]

Part 1: Physicochemical and Spectroscopic Profile

The fundamental physical and molecular properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

Molecular and Physical Properties

Key quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 8-hydroxy-2,3-dihydrochromen-4-one | [5] |

| CAS Number | 1843-90-9 | [4][5] |

| Molecular Formula | C₉H₈O₃ | [4] |

| Molecular Weight | 164.16 g/mol | [4][6][7] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in organic solvents like DMSO, methanol. Limited solubility in water. | [8] |

| Storage | Room temperature, in a dry, sealed container. | [4] |

Structural Representation

The chemical structure of this compound forms the basis of its reactivity and spectroscopic signature.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following are expected spectral features, extrapolated from data on closely related isomers like 7-hydroxychroman-4-one.[9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (H-5, H-6, H-7): Signals expected in the aromatic region (~6.5-7.8 ppm), with splitting patterns determined by their coupling.

-

Methylene Protons (H-2): A triplet around 4.5 ppm, due to coupling with H-3 protons.[10]

-

Methylene Protons (H-3): A triplet around 2.7-2.8 ppm, due to coupling with H-2 protons.[10]

-

Hydroxyl Proton (8-OH): A singlet, typically in the range of 9-11 ppm, which may be broad and is exchangeable with D₂O.[10]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C-4): A signal in the downfield region, typically around 190 ppm.[10]

-

Aromatic Carbons: Multiple signals between 100-165 ppm. The carbon bearing the hydroxyl group (C-8) and the ether-linked carbon (C-8a) will be significantly shifted.

-

Methylene Carbons: C-2 signal around 67 ppm and C-3 signal around 37 ppm.[10]

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ corresponding to the ketone carbonyl group.[9]

-

C-O-C Stretch: Bands in the 1250-1100 cm⁻¹ region for the aryl-alkyl ether linkage.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ range.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns may involve the loss of CO (m/z = 28) or other characteristic fragments from the heterocyclic ring.

-

Part 2: Chemical Properties and Synthetic Strategy

The reactivity of this compound is governed by its key functional groups: the phenolic hydroxyl, the ketone, and the aromatic ring. These sites allow for a variety of chemical transformations, making it a valuable synthetic intermediate.

Reactivity Profile

-

Phenolic Hydroxyl Group: The -OH group at the C-8 position is weakly acidic and can be deprotonated with a suitable base. This allows for reactions such as O-alkylation or O-acylation to synthesize various derivatives.[9]

-

Ketone Carbonyl Group: The C-4 ketone can undergo nucleophilic addition and condensation reactions. It can be reduced to a secondary alcohol or react with reagents like hydrazines to form hydrazones.[2]

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing hydroxyl and ether groups.

-

Alpha-Methylene Group: The protons on C-3, adjacent to the carbonyl group, can be removed by a strong base, allowing for alpha-functionalization.

Synthetic Workflow

While specific synthesis routes for this compound are proprietary or less commonly published, a general and robust method for producing hydroxy-chroman-4-ones involves a two-step process: Friedel-Crafts acylation followed by an intramolecular cyclization. The synthesis of the 7-hydroxy isomer from resorcinol is a well-documented example that illustrates this principle.[9][10][11]

Caption: Generalized synthetic workflow for hydroxychroman-4-ones.

Part 3: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and analysis of hydroxychroman-4-ones, based on established procedures for analogous compounds.

Protocol: Synthesis of a Hydroxychroman-4-one

This protocol is adapted from the synthesis of 7-hydroxychroman-4-one and serves as a representative procedure.[9][10]

Objective: To synthesize a hydroxychroman-4-one via Friedel-Crafts acylation and subsequent cyclization.

Materials:

-

A suitable dihydroxybenzene precursor

-

3-Bromopropionic acid or 3-Chloropropionic acid

-

Trifluoromethanesulfonic acid (or another suitable Lewis acid)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Appropriate organic solvents (e.g., chloroform) and water

Procedure:

-

Acylation:

-

In a round-bottom flask, combine the dihydroxybenzene precursor and 3-halopropionic acid.

-

Carefully add the Lewis acid (e.g., triflic acid) to the mixture.

-

Heat the reaction mixture (e.g., to 80 °C) with magnetic stirring for approximately 1-2 hours.[9]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Add an organic solvent (e.g., chloroform) and extract the mixture with distilled water to remove the acid catalyst.[9]

-

Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude acylated intermediate.

-

-

Cyclization:

-

Dissolve the crude intermediate in a basic solution (e.g., 2 M NaOH) and stir at room temperature.[10] This promotes the intramolecular nucleophilic substitution to form the chroman-4-one ring.

-

The cyclized product may precipitate from the solution.

-

-

Purification:

-

Collect the solid product by filtration.

-

Wash the product with water to remove any remaining base.

-

If necessary, purify further using recrystallization or column chromatography to achieve high purity.

-

Protocol: Analytical Characterization Workflow

This workflow ensures the unambiguous identification and purity assessment of the synthesized this compound.

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 4-Hydroxychroman-2-one | C9H8O3 | CID 10920850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Hydroxy-chroman-4-one | C9H8O3 | CID 7098944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unlocking Nature's Blueprint: A Technical Guide to the Discovery and Isolation of Novel Chroman-4-One Scaffolds

An In-Depth Technical Guide

Introduction: The Chroman-4-One Core - A Privileged Scaffold in Modern Drug Discovery

The chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a 2,3-dihydro-γ-pyranone system, stands as a cornerstone in medicinal chemistry.[1][2] This scaffold is not merely a synthetic curiosity but is prevalent in a vast array of natural products, including many flavonoids and homoisoflavonoids.[2][3] Its significance is underscored by its designation as a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[4][5][6][7]

The absence of the C2-C3 double bond distinguishes chroman-4-ones from their chromone relatives, a subtle structural variance that results in significant differences in biological function.[2][3] Compounds built upon this core have demonstrated potent anticancer, antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties.[1][2][8] This inherent biological versatility makes the discovery of novel chroman-4-one scaffolds a high-priority objective for researchers aiming to develop next-generation therapeutics. This guide provides a comprehensive overview of the field-proven strategies for discovering, synthesizing, and isolating these valuable compounds, grounded in the principles of scientific integrity and experimental causality.

Part I: Discovery Strategies for Novel Chroman-4-One Scaffolds

The quest for novel chroman-4-one scaffolds proceeds along two primary, often intersecting, paths: rational synthesis in the laboratory and isolation from nature's vast chemical library.

Section 1.1: Rational Synthesis and Derivatization

Synthetic chemistry offers unparalleled control, allowing for the targeted design and creation of chroman-4-one analogues with specific structural modifications aimed at enhancing potency or selectivity.

Core Synthetic Methodologies

The construction of the chroman-4-one ring system is typically achieved through intramolecular cyclization reactions. A robust and widely adopted method involves a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[9] The choice of base (e.g., diisopropylamine - DIPA) and reaction conditions are critical for maximizing yield and minimizing side products.

To accelerate reaction times and improve efficiency, microwave-assisted synthesis has become a standard technique.[4][9] This approach allows for rapid heating to high temperatures (e.g., 160–170 °C), significantly reducing reaction times from hours or days to as little as one hour.[9] More recently, advanced organophotoredox-catalyzed methods are enabling novel transformations, such as visible-light-induced radical cascade cyclizations, to introduce diverse alkyl substituents at the C3 position.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones

This protocol is adapted from methodologies described for the efficient synthesis of chroman-4-one libraries.[4][9]

-

Reagent Preparation: In a dedicated microwave reaction vessel, prepare a 0.4 M solution of the desired 2'-hydroxyacetophenone in absolute ethanol.

-

Addition of Reactants: To the solution, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (DIPA) as the base (1.1 equivalents).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160–170 °C for 1 hour with a fixed hold time and normal power absorption. The causality here is that microwave energy efficiently overcomes the activation energy for both the aldol condensation and the subsequent cyclization, dramatically accelerating the reaction rate.

-

Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous NaOH (to remove unreacted phenol), 1 M aqueous HCl (to neutralize the base), water, and finally brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure chroman-4-one derivative. The choice of solvent system for chromatography will depend on the polarity of the specific product.

Strategic Derivatization

The true power of synthesis lies in the ability to create vast libraries of related compounds from a core scaffold to explore structure-activity relationships (SAR).[4] Modifications are strategically introduced at various positions of the chroman-4-one ring (C2, C3, C6, C7, C8) to probe the steric and electronic requirements of the biological target.[1][11] For example, bimolecular nucleophilic substitution at a C7 hydroxyl group can be used to introduce a variety of O-alkylated chains, which has been shown to modulate antimicrobial activity.[1]

Caption: General workflow for the synthesis and derivatization of chroman-4-ones.

Section 1.2: Isolation from Natural Sources

Nature is a master chemist, producing an immense diversity of structurally unique chroman-4-ones. These compounds are widely distributed in the plant and fungal kingdoms.[3][12] The process of isolating them is a journey of systematic separation and identification.

Screening and Source Selection

The starting point is the selection of a promising biological source. Plants from genera such as Aquilaria and Aloe, and fungi like Penicillium and Aspergillus, are known to be rich sources of chromanones.[3][12][13][14] Often, selection is guided by ethnobotanical knowledge (traditional medicinal uses) or ecological considerations, such as isolating endophytic fungi from unique marine environments, which may produce novel metabolites for chemical defense.[13]